(+)-Nortrachelogenin

描述

Wikstromol 是一种从植物物种印度山矾 (Wikstroemia indica) 中分离得到的木脂素类化合物。它因其潜在的治疗特性而备受关注,特别是在治疗三阴性乳腺癌方面。 该化合物以其诱导凋亡和通过抑制磷脂酰肌醇 3-激酶 (PI3K)/Akt 途径抑制癌细胞迁移的能力而闻名 .

准备方法

合成路线和反应条件: Wikstromol 可以通过从印度山矾植物的树皮中提取来合成。提取过程通常涉及使用甲醇或乙醇等有机溶剂来分离活性木脂素类化合物。 然后,粗提物经过色谱技术提纯以获得 Wikstromol .

工业生产方法: Wikstromol 的工业生产涉及从印度山矾中使用类似的有机溶剂进行大规模提取。该过程经过优化,以最大限度地提高产量和纯度,通常涉及多个提取和纯化阶段。 先进的色谱技术,如高效液相色谱,用于确保分离出高纯度的 Wikstromol .

化学反应分析

反应类型: Wikstromol 会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构以增强其治疗特性至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂来氧化 Wikstromol。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原 Wikstromol。

取代: 取代反应通常涉及氢氧根离子或胺类等亲核试剂,以取代 Wikstromol 分子上的特定官能团。

主要产物: 从这些反应中形成的主要产物包括 Wikstromol 的各种衍生物,这些衍生物可能表现出增强的生物活性或改善的药代动力学性质 .

科学研究应用

Anticancer Activity

Research has demonstrated that (+)-Nortrachelogenin exhibits notable anticancer properties. A study identified NTG as an antileukemic agent derived from Wikstroemia indica, showing effectiveness against leukemia cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as a therapeutic agent for leukemia treatment .

Anticarcinogenic Properties

In preclinical studies, extracts containing this compound from Scots pine (Pinus sylvestris) demonstrated anticarcinogenic effects. These studies indicated that NTG could inhibit the proliferation of cancer cells in vitro and in vivo, particularly in prostate cancer models . The mechanisms involved may include the modulation of signaling pathways related to cell growth and apoptosis.

Metabolic Benefits

This compound has been linked to improved metabolic health. In particular, it has been shown to enhance glucose metabolism and reduce insulin resistance, which are critical factors in managing diabetes and metabolic syndrome . This suggests that NTG could serve as a dietary supplement for individuals at risk of metabolic disorders.

Phytochemical Profiling

The characterization of this compound has been achieved through advanced techniques such as LC-DAD–ESI-MS/MS and NMR spectroscopy. These methods allow for precise identification and quantification of NTG in plant extracts, contributing to our understanding of its distribution and concentration in various species .

| Methodology | Description |

|---|---|

| LC-DAD–ESI-MS/MS | Used for profiling lignans in plant extracts |

| NMR Spectroscopy | Provides structural information about NTG |

Study on Scots Pine Extracts

A significant study focused on the extraction and identification of this compound from Scots pine heartwood. The research highlighted the compound's presence in knot and branch heartwood, emphasizing its potential as a natural source of bioactive compounds . This study supports the idea that traditional plants can be valuable sources of therapeutic agents.

Antileukemic Research

In another case study, this compound was isolated from Wikstroemia indica and evaluated for its antileukemic properties. The findings indicated that NTG could serve as a lead compound for developing new treatments against leukemia, showcasing its relevance in cancer pharmacotherapy .

作用机制

Wikstromol 主要通过抑制 PI3K/Akt 途径发挥其作用。这条途径对于细胞生长、增殖和存活至关重要。通过抑制 PI3K 和 Akt,Wikstromol 诱导癌细胞凋亡并抑制其迁移。 该化合物激活 caspase-3,下调 Bcl-2,上调 Bax、裂解 PARP 和磷酸化 p53,从而导致程序性细胞死亡 .

类似化合物:

Wikstromol 的独特性: Wikstromol 由于其在相对低浓度下诱导凋亡和抑制癌细胞迁移的强大能力而脱颖而出。 它对 PI3K/Akt 途径的特定抑制使其成为癌症研究和潜在治疗开发中一种独特且有价值的化合物 .

相似化合物的比较

Nortrachelogenin: A lignan with similar structural features and biological activities.

Matairesinol: Another lignan with comparable anti-cancer effects.

Uniqueness of Wikstromol: Wikstromol stands out due to its potent ability to induce apoptosis and suppress cancer cell migration at relatively low concentrations. Its specific inhibition of the PI3K/Akt pathway makes it a unique and valuable compound for cancer research and potential therapeutic development .

生物活性

(+)-Nortrachelogenin, a classical lignan found in various plant species, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Classification

This compound is classified as a dibenzylbutyrolactone lignan, characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is .

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study conducted on murine macrophage cell lines (J774) showed that the compound reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Specifically, it was found to inhibit inducible nitric oxide synthase (iNOS) expression through post-transcriptional mechanisms, suggesting a role in modulating inflammatory responses .

2. Antitumor Effects

In vivo studies have indicated that this compound possesses antitumor properties. It has been shown to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) activity while inhibiting Akt signaling pathways, which are crucial in cancer progression. However, its efficacy against specific cancers, such as DMBA-induced mammary tumors in rats, was limited .

3. Antiparasitic and Antiviral Activities

The compound has also demonstrated anti-plasmodial activity in vitro, indicating potential use against malaria. Additionally, it exhibited moderate antiviral activity against HIV-1 . These findings suggest a broad spectrum of action that could be harnessed in therapeutic applications.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound affects the degradation of iNOS protein via the proteasome pathway, leading to reduced NO production during inflammatory responses .

- Induction of Apoptosis : By enhancing TRAIL signaling and inhibiting survival pathways like Akt, this compound promotes apoptosis in cancer cells .

- Antiparasitic Mechanism : The exact mechanism by which it exerts anti-plasmodial effects remains to be fully elucidated but may involve interference with parasite metabolism or replication processes.

属性

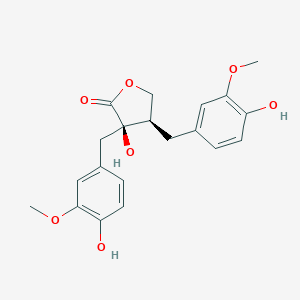

IUPAC Name |

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61521-74-2 | |

| Record name | (+)-Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wikstromol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIKSTROMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-Nortrachelogenin in exhibiting anti-inflammatory effects?

A1: this compound has been shown to reduce inflammation in a carrageenan-induced paw edema mouse model. In vitro studies using murine J774 macrophages revealed that this compound inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) []. Notably, it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression without affecting cyclooxygenase-2 (COX-2) levels.

Q2: How does this compound affect inducible nitric oxide synthase (iNOS) expression?

A2: Research suggests that this compound inhibits iNOS protein expression without significantly impacting its mRNA levels []. This suggests a post-transcriptional mechanism, further supported by the observation that the proteasome inhibitor lactacystin can reverse this compound's effect on iNOS expression.

Q3: Can this compound influence macrophage polarization?

A3: Yes, this compound has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13 []. This effect was observed in both murine J774 and human THP-1 macrophages.

Q4: What is the impact of this compound on fibrosis?

A4: Studies suggest that this compound can ameliorate bleomycin-induced dermal fibrosis in mice []. This effect is linked to its ability to suppress M2 macrophage activation, a process known to contribute to fibrosis development.

Q5: Does this compound impact Akt signaling?

A5: this compound demonstrates an ability to downregulate Akt activity, a key survival pathway in cancer cells []. This downregulation of Akt contributes to the sensitization of prostate cancer cells to TRAIL-induced apoptosis.

Q6: How does this compound interact with receptor tyrosine kinases (RTKs)?

A6: Research suggests that this compound acts as a broad-spectrum inhibitor of RTK activity []. This inhibition likely contributes to its anticancer effects by disrupting various growth factor-mediated signaling cascades.

Q7: What is the significance of the γ-butyrolactone ring in this compound's activity?

A7: Studies indicate that the γ-butyrolactone ring is essential for the TRAIL-sensitizing activity of this compound and related lignans []. This structural feature likely plays a crucial role in the compound's interaction with its biological targets.

Q8: Does this compound affect the mitochondrial apoptosis pathway?

A8: this compound has been observed to increase TRAIL-induced Bid cleavage []. Bid is a pro-apoptotic protein that amplifies apoptotic signaling through the mitochondrial pathway, indicating this compound's ability to engage this pathway.

Q9: Does this compound have antifungal activity?

A9: Yes, (-)-nortrachelogenin, an enantiomer of this compound, has shown antifungal activity against Candida albicans by inducing apoptosis. It increases reactive oxygen species (ROS), intracellular and extracellular trehalose concentrations, and disrupts the cytoplasmic membrane [].

Q10: What is the molecular formula and weight of this compound?

A10: this compound has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol.

Q11: What spectroscopic data are available for characterizing this compound?

A11: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS. These analyses have been instrumental in confirming its structure and identifying key functional groups [, , , , , , , , , ].

Q12: Which plant species are known to contain this compound?

A12: this compound has been isolated from various plant species, including Wikstroemia indica [, , , ], Diplomorpha canescens [], Daphne giraldii [], Passerina vulgaris [, ], Patrinia scabra [, ], Wikstroemia chamaedaphne [], Pinus sylvestris [, , ], Carissa edulis [], Trachelospermum asiaticum [, ], Trachelosperomum jasminoides [], Cedrus deodara [], Pinus pinaster [], Abies alba [], Picea abies [, , ], and Pseudotsuga menziesii [].

Q13: What is a significant source of this compound in softwood trees?

A13: Knotwood, the base of branches within tree stems, is a significant source of this compound and other lignans in softwood species like spruce, pine, and fir [, , ].

Q14: How does the location within a tree affect the concentration of this compound?

A14: Studies on Pinus sylvestris have shown that the concentration of this compound is higher in knots located at the base of the living crown compared to those at the top [, ]. Similarly, within a knot, this compound concentrations tend to be higher towards the pith and decrease towards the outer branch [].

Q15: What are the potential applications of this compound based on current research?

A15: Based on its observed biological activities, this compound holds potential for applications in several areas, including:

- Anti-inflammatory agent: Its ability to suppress inflammatory mediators suggests potential for treating inflammatory conditions [].

- Antifibrotic agent: Its efficacy in reducing bleomycin-induced fibrosis highlights its potential for treating fibrotic diseases [].

- Anticancer agent: Its ability to sensitize cancer cells to TRAIL-induced apoptosis and inhibit RTK signaling pathways makes it a potential candidate for anticancer drug development [].

- Antifungal agent: The antifungal activity of (-)-nortrachelogenin against Candida albicans indicates potential for developing new antifungal treatments [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。